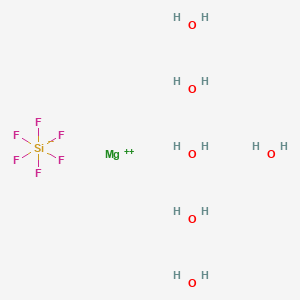

Magnesium hexafluorosilicate hexahydrate

Description

Properties

CAS No. |

18972-56-0 |

|---|---|

Molecular Formula |

F6H2MgOSi |

Molecular Weight |

184.40 g/mol |

IUPAC Name |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

InChI Key |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Canonical SMILES |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Related CAS |

17084-08-1 (Parent) |

Origin of Product |

United States |

Significance in Modern Inorganic Chemistry and Materials Science

The importance of Magnesium hexafluorosilicate (B96646) hexahydrate in contemporary research stems from its versatile applications, particularly in materials science where it is valued as a surface treatment agent and performance enhancer.

One of its most prominent roles is as a chemical hardener and densifier for concrete. guidechem.comatamanchemicals.com When applied to concrete surfaces, it reacts with calcium hydroxide (B78521) (a byproduct of cement hydration) to form durable crystalline structures. fssf-chemicals.comdf-chemicals.com This reaction fills micropores and capillaries within the concrete, significantly increasing surface hardness, abrasion resistance, and durability. fssf-chemicals.comdf-chemicals.com This process not only extends the lifespan of concrete floors but also reduces dust formation, creating a cleaner and safer environment. fssf-chemicals.com

Beyond concrete treatment, the compound serves as an effective waterproofing agent for various porous materials, including masonry and plaster. guidechem.comdf-chemicals.com Its ability to penetrate and seal pores creates a robust barrier against water ingress, protecting structures from moisture-related damage. df-chemicals.com The fluorine present in the compound contributes to the formation of a hydrophobic surface, further enhancing its water-repellent properties. df-chemicals.com

In the realm of materials protection and modification, Magnesium hexafluorosilicate hexahydrate is utilized for:

Wood Preservation : It acts as a fungicide and insecticidal wood preservative, particularly in the construction industry. atamanchemicals.com

Textile Mothproofing : The compound is used to make textile fabrics resistant to moths and other insects. atamanchemicals.comncats.iochemdad.com

Ceramics : It is employed in ceramic glazes and as a solubilizer to remove spots from ceramic surfaces. guidechem.comfengyuangroup.com

Resin Flame Resistance : In industrial applications, it can significantly improve the flame resistance and mechanical properties of resin products. atamanchemicals.comfengyuangroup.com

The compound has also been explored for its potential in dental materials as a source of fluoride (B91410) to prevent dental caries. ontosight.ai Its diverse functionalities underscore its value in developing advanced and durable materials.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | MgSiF₆·6H₂O |

| Molar Mass | 274.47 g/mol nih.gov |

| Appearance | White crystalline solid guidechem.comatamanchemicals.com |

| Odor | Odorless guidechem.com |

| Solubility | Soluble in water guidechem.comatamanchemicals.com |

| Decomposition Temperature | 120°C ncats.ionih.gov |

| Density | 1.788 g/cm³ americanelements.com |

Historical Context and Evolution of Research Perspectives

Historically, the use of Magnesium hexafluorosilicate (B96646) and its hydrated form has been primarily driven by its practical applications in the construction and textile industries. Its role as a concrete hardener and waterproofing agent dates back to early efforts to improve the durability and longevity of cement-based structures. guidechem.comatamanchemicals.com Similarly, its application as a mothproofing agent for textiles reflects a long-standing need for material preservation. ncats.iochemdad.com

Early research and development were largely empirical, focusing on the observable effects of the compound on different materials. The formulation of mixtures for concrete treatment or textile protection was often based on trial and error to achieve the desired performance. guidechem.com

The evolution of analytical techniques and a deeper understanding of inorganic chemistry have shifted the research perspective towards a more mechanistic approach. Modern studies now focus on the specific chemical reactions that occur when Magnesium hexafluorosilicate hexahydrate interacts with substrates like concrete. df-chemicals.com For instance, the reaction with calcium hydroxide (B78521) to form insoluble and durable compounds is now well-understood, allowing for more precise and effective formulations. df-chemicals.com Research has also expanded to explore its use in more specialized applications, such as in dental materials and as a catalyst for polymerization. ontosight.aiatamanchemicals.com

Current Challenges and Future Directions in Compound Specific Research

Hydrogen Bonding Network Characterization within the Hexahydrate Structure

The primary intermolecular force responsible for the cohesion of the crystal lattice is the hydrogen bond formed between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anions (O-H···F). researchgate.net

The hydrogen atoms of the water ligands in the [Mg(H₂O)₆]²⁺ cation act as hydrogen bond donors, while the electronegative fluorine atoms of the [SiF₆]²⁻ anion serve as acceptors. Structural studies indicate the presence of this O-H···F hydrogen bonding. researchgate.net While specific bond lengths and angles for this compound are not detailed in the cited literature, analysis of similar fluorine-containing hydrogen bonds in other crystalline solids provides insight into their typical geometries. rsc.orgnih.gov Spectroscopic and computational studies on various compounds have established H···F distances as short as 2.02 Å with angles approaching linearity (180°). rsc.org However, crystallographic database analyses often show a wider range of geometries, with H···F distances around 2.5 Å and X-H···F angles near 130°, which can make distinguishing true hydrogen bonds from other weak interactions challenging. rsc.org The strength of these O-H···F bonds is generally considered to be weak to moderate. researchgate.net

| Parameter | Typical Range |

| H···F Distance | ~2.0 - 2.5 Å |

| O-H···F Angle | ~130° - 180° |

Table 2: Typical geometric parameters for O-H···F hydrogen bonds as observed in various crystalline structures. rsc.org

Impact of Hydrogen Bonding on Lattice Stability and Flexibility

The crystal structure of this compound, [Mg(H₂O)₆][SiF₆], is composed of two distinct complex ions: the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. iucr.org Both of these ions possess an octahedral geometry. The fundamental arrangement within the crystal lattice consists of these discrete cationic and anionic octahedra. iucr.org

The flexibility of the lattice is evidenced by the occurrence of structural phase transitions. researchgate.net The network of relatively weak hydrogen bonds, rather than rigid covalent or ionic bonds between the main complexes, allows for subtle rearrangements in the crystal packing in response to changes in conditions such as temperature. This capacity for structural transformation highlights a degree of flexibility within the crystal lattice.

Comparative Crystallography with Related Hexahydrates and Hexafluorosilicates

Structural Similarities and Dissimilarities with Iso- and Non-Isostructural Analogues (e.g., SrSiF₆·2H₂O vs. MgSiF₆·6H₂O)

This compound is part of a larger family of isostructural compounds with the general formula MSiF₆·6H₂O, where M can be a divalent metal cation such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺. iucr.org The defining structural motif for this entire series is the presence of discrete [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra connected through a network of O-H···F hydrogen bonds. iucr.org

In MgSiF₆·6H₂O , the [Mg(H₂O)₆]²⁺ cations are isolated, discrete units. iucr.org

In SrSiF₆·2H₂O and CaSiF₆·2H₂O , the structure is a dense three-dimensional framework where water molecules act as bridging ligands, connecting adjacent cations to form centrosymmetric [Ca(μ-H₂O)₂Ca]⁴⁺ dimers. iucr.orgresearchgate.net This creates a more interconnected and rigid framework compared to the structure of the hexahydrate.

This fundamental difference in the coordination environment and connectivity leads to distinct crystallographic parameters.

| Parameter | MgSiF₆·6H₂O | CaSiF₆·2H₂O (isostructural with SrSiF₆·2H₂O) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 6.790 | 10.48107 |

| b (Å) | 9.4953 | 9.18272 |

| c (Å) | 8.4445 | 5.72973 |

| β (°) | 99.844 | 98.9560 |

| Key Structural Feature | Discrete [Mg(H₂O)₆]²⁺ octahedra | [Ca(μ-H₂O)₂Ca]⁴⁺ dimers forming a 3D framework |

Influence of Cationic Radius and Hydration Level on Crystal Packing

The divergence in crystal structures between the hexahydrates and dihydrates can be attributed to two primary factors: the radius of the metal cation and the level of hydration.

Cationic Radius: The size of the cation plays a crucial role in determining its preferred coordination environment. The smaller ionic radius of Mg²⁺ (approximately 0.72 Å) is ideally suited for stable octahedral coordination with six water molecules, forming the well-defined [Mg(H₂O)₆]²⁺ complex. In contrast, larger cations like Ca²⁺ (approximately 1.00 Å) and Sr²⁺ (approximately 1.18 Å) have a lower charge density and different spatial requirements. This favors higher coordination numbers and allows for the formation of bridged structures where water molecules and fluorosilicate anions link the metal centers directly, rather than forming discrete hydrated cations.

Hydration Level: The number of water molecules in the crystal formula directly dictates the structural possibilities.

In the hexahydrate , the high water content allows for the complete hydration of the magnesium cation, forming a stable, discrete octahedral complex. The crystal is then built by packing these cationic complexes with the anionic [SiF₆]²⁻ complexes, using hydrogen bonds as the "glue."

In the dihydrate , there are insufficient water molecules to fully encapsulate each cation. Consequently, the water molecules are forced to play a bridging role, and the [SiF₆]²⁻ anions must participate more directly in coordinating the metal cations to achieve a stable, charge-balanced crystal lattice. This results in the formation of a dense, interconnected 3D framework instead of a packing of discrete hydrated ions. iucr.orgresearchgate.net

Infrared (IR) and Raman Spectroscopic Analysis

The vibrational properties of this compound are characterized by the distinct motions of its constituent ions, the hexafluorosilicate anion ([SiF₆]²⁻) and the magnesium hexahydrate cation ([Mg(H₂O)₆]²⁺), as well as the lattice phonons.

The vibrational spectrum of MgSiF₆·6H₂O is a composite of the internal modes of the [SiF₆]²⁻ anion and the [Mg(H₂O)₆]²⁺ cation, along with external lattice modes. The [SiF₆]²⁻ anion, possessing octahedral (Oₕ) symmetry, has fundamental vibrational modes that are well-characterized. By analogy with other hexafluorosilicate compounds, these modes can be assigned in both IR and Raman spectra. biointerfaceresearch.com

The primary vibrational modes for the [SiF₆]²⁻ anion are typically observed below 750 cm⁻¹. biointerfaceresearch.com The symmetric stretching mode, ν₁(A₁g), is Raman active and typically appears as a strong band. biointerfaceresearch.com The asymmetric stretching (ν₃, F₁ᵤ) and bending (ν₄, F₁ᵤ) modes are infrared active. biointerfaceresearch.com Other modes, such as the asymmetric Si-F stretch (ν₂) and the asymmetric F-Si-F bend (ν₅), are primarily Raman active. biointerfaceresearch.comnih.gov

Vibrations related to the coordinated water molecules in the [Mg(H₂O)₆]²⁺ complex include stretching, bending, and librational (rocking, wagging, twisting) modes. The O-H stretching vibrations are found in the high-frequency region of the spectrum, while bending modes appear around 1600 cm⁻¹. researchgate.net Lattice vibrations, which involve the motion of the entire ionic units, are observed at very low frequencies, typically below 500 cm⁻¹. horiba.com

Table 1: Assignment of Fundamental Vibrational Modes for the [SiF₆]²⁻ Anion (Approximate Frequencies based on Analogy)

| Vibrational Mode | Symmetry | Spectroscopic Activity | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν₁ (symmetric stretch) | A₁g | Raman | ~655 | biointerfaceresearch.com |

| ν₂ (asymmetric stretch) | E₉ | Raman | ~498 | biointerfaceresearch.com |

| ν₃ (asymmetric stretch) | F₁ᵤ | Infrared | ~726 | biointerfaceresearch.com |

| ν₄ (bending) | F₁ᵤ | Infrared | ~474 | biointerfaceresearch.com |

| ν₅ (bending) | F₂₉ | Raman | ~413 | biointerfaceresearch.com |

The O-H stretching region (typically 3000-3700 cm⁻¹) in the IR and Raman spectra of MgSiF₆·6H₂O provides significant insight into the nature and strength of hydrogen bonding within the crystal lattice. The water molecules coordinated to the magnesium ion form hydrogen bonds with the fluorine atoms of the [SiF₆]²⁻ anions (O-H···F). The strength of these interactions directly influences the frequency of the O-H stretching vibrations. researchgate.net

Generally, stronger hydrogen bonds lead to a greater red-shift (a shift to lower frequencies) and broadening of the O-H stretching bands. princeton.edu In compounds with weak hydrogen bonding, the ν(OH) bands are observed to be sharper and at higher frequencies. researchgate.net The spectra can reveal the presence of crystallographically distinct water molecules if they are involved in hydrogen bonds of varying strengths. researchgate.net For instance, in some crystalline hexahydrates, small differences in O-H···F hydrogen bond strengths result in observable splits in the ν(OH) bands, allowing for a detailed probing of the local environment of the water molecules.

Temperature-dependent IR and Raman spectroscopy are powerful tools for detecting structural phase transitions in crystalline solids like MgSiF₆·6H₂O. aps.orgresearchgate.net As the temperature is lowered, many fluosilicate compounds undergo transitions from a high-symmetry (e.g., trigonal) phase to a lower-symmetry (e.g., monoclinic) phase. researchgate.net

These transitions are often manifested in the vibrational spectra through several key changes:

Appearance of New Modes: In the high-symmetry phase, certain vibrational modes may be spectroscopically inactive (silent) or degenerate. Upon transition to a lower-symmetry phase, selection rules are relaxed, leading to the appearance of new bands in the IR and/or Raman spectra. arxiv.orgresearchgate.net

Splitting of Degenerate Modes: Degenerate vibrational modes in a high-symmetry phase can split into multiple distinct bands as the symmetry is lowered during a phase transition.

Discontinuous Changes in Frequency or Linewidth: The frequency and width of spectral bands can exhibit abrupt changes at the transition temperature, reflecting the alteration of the crystal lattice and interionic forces. researchgate.net

Studies on isostructural compounds like ZnTiF₆·6H₂O have shown that the librational modes of the water molecules are particularly sensitive to these phase transitions and change significantly around the transition temperature. researchgate.net This sensitivity makes vibrational spectroscopy an effective method for identifying the critical temperatures of phase transitions in these materials. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for probing the local magnetic and structural environment of paramagnetic centers. By doping MgSiF₆·6H₂O with small amounts of paramagnetic ions (like Cu²⁺ or Mn²⁺), EPR can be used to investigate its structural properties and phase transitions.

EPR studies on doped MgSiF₆·6H₂O crystals have been instrumental in characterizing its structural phase transitions. The EPR spectrum is highly sensitive to the symmetry of the crystal field surrounding the paramagnetic ion. A change in the crystal structure at a phase transition temperature alters this local symmetry, leading to distinct changes in the EPR spectrum. aip.org

For example, studies on Cu²⁺-doped MgSiF₆·6H₂O have shown a "static" Jahn-Teller effect at low temperatures (4.2 K), indicating a distorted local environment. aip.org As the temperature is increased, the anisotropy of the spectrum gradually decreases, and a single, nearly isotropic line is observed above 220 K. aip.org This temperature-dependent evolution of the EPR spectrum directly reflects changes in the host crystal structure, allowing for the precise monitoring of the phase transition. The transition involves changes in the orientation and distortion of the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra.

Table 2: Spin-Hamiltonian Parameters for Cu²⁺ in MgSiF₆·6H₂O at Different Temperatures

| Temperature (K) | g-tensor component | Value | A-tensor component | Value (10⁻⁴ cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 4.2 | g∥ | 2.47 ± 0.01 | ‖A∥‖ | 110 ± 3 | aip.org |

| 4.2 | g⊥ | 2.10 ± 0.01 | - | - | aip.org |

| 270 | g'∥ (axial about c-axis) | 2.23 ± 0.01 | - | - | aip.org |

| 270 | g'⊥ (axial about c-axis) | 2.25 ± 0.01 | - | - | aip.org |

EPR spectra provide quantitative information about lattice distortions and can be used to characterize the order parameter of a phase transition. The spin-Hamiltonian parameters, particularly the g-tensor and the zero-field splitting (ZFS) parameter D, are directly related to the symmetry and magnitude of the local crystal field. nih.govresearchgate.net

In MgSiF₆·6H₂O, the distortion of the [Mg(H₂O)₆]²⁺ octahedra is a key feature. At low temperatures, the Jahn-Teller effect in Cu²⁺-doped crystals leads to a static distortion of these octahedra. aip.org The analysis of the anisotropic g-values allows for the determination of the nature of this distortion. The gradual change in the EPR spectrum with temperature can be modeled to understand the dynamic nature of these distortions at higher temperatures.

The order parameter for the phase transition in related fluosilicates has been identified as the angle of rotation of the [Mg(H₂O)₆]²⁺ octahedra. The temperature dependence of the EPR spectral parameters can be correlated with the temperature dependence of this order parameter, providing a microscopic view of the structural changes occurring during the phase transition.

Studies on Admixture Ion (e.g., Mn²⁺) EPR Spectra and Temperature Dependence

Electron Paramagnetic Resonance (EPR) serves as a powerful tool to investigate the local symmetry and magnetic properties of paramagnetic ions, such as manganese(II) (Mn²⁺), when introduced as an impurity into a diamagnetic host crystal like this compound. The EPR spectrum of the Mn²⁺ ion is particularly sensitive to its surrounding crystal field, making it an excellent probe for detecting subtle structural changes that occur as a function of temperature.

Comprehensive EPR studies on single crystals of Mn²⁺-doped this compound have been conducted across a broad temperature range, typically from 77 K to 400 K. These investigations have been instrumental in identifying and characterizing a series of structural phase transitions in this compound.

Detailed Research Findings

Research has conclusively shown that this compound undergoes at least three structural phase transitions at approximately 296 K, 344 K, and 370 K. mdpi.com The nature of these transitions has been elucidated through the careful analysis of the temperature dependence of the Mn²⁺ EPR spectra.

The transition at approximately 296 K is characterized as a ferroelastic phase transition. As the crystal is cooled through this temperature, a noticeable change in the EPR spectrum is observed, indicating a reduction in the symmetry of the crystal structure around the Mn²⁺ ion. Above this transition temperature, in the high-temperature phase, the EPR spectra exhibit interesting phenomena. For each resonance transition, the appearance of two distinct lines—one broad and one narrow—has been reported. mdpi.com This has been interpreted as evidence for the existence of domains and domain walls within the crystal structure, with the narrow line originating from Mn²⁺ ions located within the domains and the broader line arising from ions situated in the domain walls.

The transitions at higher temperatures, around 344 K and 370 K, are also clearly reflected in the EPR spectra. These transitions are associated with further changes in the crystal structure. For instance, the transition at 370 K is suggested to be of the paraphase-incommensurate phase type. The EPR line shapes in the temperature region between 344 K and 370 K can be effectively described by a plane-wave modulation of the lattice displacements. mdpi.com

The analysis of the EPR spectra is based on the spin Hamiltonian, which for the Mn²⁺ ion (with electron spin S = 5/2 and nuclear spin I = 5/2) in a trigonal crystal field is given by:

H = gβH·S + D[S₂² - 1/3S(S+1)] + 1/6a[Sₓ⁴ + Sᵧ⁴ + S₂⁴ - 1/5S(S+1)(3S²+3S-1)] + A S·I

where g is the spectroscopic splitting factor, β is the Bohr magneton, H is the external magnetic field, D is the axial zero-field splitting parameter, a is the cubic zero-field splitting parameter, and A is the hyperfine splitting constant. The temperature dependence of these parameters, particularly D, provides quantitative insight into the changes in the local crystal field symmetry.

For instance, in the closely related [Mg(H₂O)₆]SnCl₆ crystal, theoretical studies have correlated changes in the EPR parameters D and (a-F) with an elongation distortion of the local structure around the Mn²⁺ ion at different temperatures (290 K and 77 K). nih.gov Such analyses highlight the sensitivity of the EPR parameters to the local geometry.

The table below summarizes the key phase transition temperatures observed in Mn²⁺-doped this compound through EPR studies.

| Transition Temperature (K) | Associated Phenomenon | Reference |

|---|---|---|

| 296 ± 0.3 | Ferroelastic Phase Transition | mdpi.com |

| 344 ± 0.5 | Structural Phase Transition | mdpi.com |

| 370 ± 0.5 | Paraphase-Incommensurate Phase Transition | mdpi.com |

Phase Transitions and Structural Dynamics

Thermal-Induced Phase Transitions

Electron Paramagnetic Resonance (EPR) studies have been instrumental in elucidating the sequence of structural phase transitions that occur in magnesium hexafluorosilicate (B96646) hexahydrate upon cooling. tandfonline.com The compound undergoes a series of transitions from a high-temperature paraphase to a low-temperature ferroelastic phase, passing through intermediate incommensurately modulated phases. tandfonline.comtandfonline.com

| Transition Temperature | Value (K) | Nature of Transition |

|---|---|---|

| Ti1 | 370 ± 0.5 | Second-order; Paraphase to Incommensurate Phase |

| Ti2 | 343 - 344 ± 0.5 | First-order; Incommensurate to another inhomogeneous phase |

| Tc | 296 - 296.5 ± 0.3 | First-order; Improper Ferroelastic Phase Transition |

Characterization of First-Order Improper Ferroelastic Phase Transitions

At a critical temperature (Tc) of approximately 296.5 ± 0.3 K, magnesium hexafluorosilicate hexahydrate undergoes a first-order improper ferroelastic phase transition. tandfonline.comtandfonline.com This transition marks the shift from an inhomogeneous phase to a low-temperature monoclinic phase (space group P21/c), which is characterized by a doubling of the unit cell. tandfonline.comfebras.ru The term "improper" signifies that the primary order parameter is not the spontaneous strain itself but another physical quantity, in this case, likely related to the rotation of the [Mg(H₂O)₆]²⁺ octahedra. tandfonline.comresearchgate.net Many compounds within the ABF₆·6H₂O family exhibit this type of transition, moving from a high-temperature rhombohedral phase to a low-temperature monoclinic one. febras.ru

In-depth Analysis of Incommensurately Modulated Phases

Upon cooling, the first structural change occurs at Ti1 = 370 ± 0.5 K, a second-order phase transition from the paraphase to a structurally incommensurate (IC) phase. tandfonline.comtandfonline.com In this IC phase, the crystal lattice experiences a modulation that is not a rational multiple of the underlying lattice vectors. The order parameter for this transition is believed to be the angle of rotation of the [Mg(H₂O)₆]²⁺ octahedra around the crystal's C₃ axis. tandfonline.comresearchgate.net As the temperature approaches Ti1 from below, the amplitude of this trigonal modulation decreases, following a power law with a critical exponent β = 0.35 ± 0.02. tandfonline.com The crystal remains in this incommensurately modulated state between Ti1 and Ti2. tandfonline.comtandfonline.com

Dynamics of Plane-Wave Modulation to Soliton Mode Transformations

The dynamics within the incommensurate phase are not static. In the temperature range just below Ti1 down to Ti2, the lattice displacement can be accurately described by a simple plane-wave modulation. tandfonline.com As the temperature is further decreased, this plane-wave modulation transforms, and a structural phase soliton lattice appears. tandfonline.com This evolution follows a classical scenario for incommensurate systems, where the initially sinusoidal modulation distorts into a series of commensurate domains separated by mismatched regions known as solitons. tandfonline.comresearchgate.net This soliton mode continues to evolve until the temperature reaches Ti2 = 343 ± 0.3 K, where a first-order phase transition leads to an abrupt decrease in the soliton density and the crystal enters another inhomogeneous phase before the final transition at Tc. tandfonline.com

High-Pressure Structural Transformations

The application of hydrostatic pressure provides another avenue to explore the structural stability and polymorphism of this compound and related compounds.

Investigation of Pressure-Induced Polymorphism and Phase Stability

Studies on the broader family of fluosilicate hexahydrates, MSiF₆·6(H₂O) (where M = Mg, Mn, Fe, Co, Ni, and Zn), have investigated the effect of hydrostatic pressure on the stability of different crystalline phases over a wide temperature range. researchgate.net These investigations have led to the construction of generalized Pressure-Temperature (P-T) diagrams that help classify the properties of individual compounds and identify high-pressure phases. researchgate.net For this family of materials, pressure can induce phase transitions, altering the crystal lattice symmetry. researchgate.net While detailed data specifically for new pressure-induced polymorphs of the magnesium variant are not extensively documented in the provided sources, the generalized P-T diagram for the family indicates that pressure is a critical variable in determining the stable crystalline state. researchgate.net Theoretical studies on other magnesium compounds, such as magnesium sulfate (B86663), have shown predictions of first-order phase transitions to new, denser polymorphs under high pressure. rsc.org

In Situ High-Pressure X-ray Diffraction and Spectroscopic Studies

In situ high-pressure techniques, such as X-ray diffraction (XRD) and various spectroscopic methods, are powerful tools for directly observing structural changes under compression. princeton.eduornl.gov These experiments typically involve using a diamond anvil cell (DAC) to generate high pressures on a small sample, which can then be probed with synchrotron X-rays or lasers. ornl.govnih.gov

While specific in situ high-pressure XRD or spectroscopic studies focused solely on this compound are not detailed in the available research, the methodology has been successfully applied to other hydrated magnesium compounds. For instance, in situ single-crystal X-ray and powder neutron diffraction have identified new high-pressure phases of magnesium chloride hexahydrate. nih.govresearchgate.net These studies revealed that pressure can cause subtle modifications in the hydrogen-bond network and a reduction in symmetry. nih.gov Similarly, in situ XRD has been used to study the breakdown of dense hydrous magnesium silicates at mantle conditions, identifying the stability of various high-pressure phases. psu.edu These examples highlight the capability of in situ techniques to elucidate the complex structural behavior of hydrated magnesium compounds under pressure, suggesting a fruitful area for future research on this compound.

Mechanisms of Structural Reorganization

The phase transitions in this compound, MgSiF₆·6H₂O, involve intricate structural reorganizations driven by the collective behavior of its constituent ionic complexes, primarily the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. The mechanisms governing these transformations can be rigorously described through group-theoretical analysis and an understanding of the rotational dynamics of these octahedral units.

Group-Theoretical Analysis of Phase Transition Mechanisms and Order Parameters

Group theory provides a powerful framework for analyzing the symmetry changes that occur during a structural phase transition. The transition is characterized by a change in the crystal's space group, where the lower-symmetry phase is a subgroup of the higher-symmetry phase. This symmetry breaking can be described by an order parameter, which is a macroscopic quantity that is zero in the high-symmetry phase and non-zero in the low-symmetry phase.

For hexafluorosilicate compounds, phase transitions are often associated with the condensation of specific phonon modes, which correspond to collective atomic displacements. The symmetry of these modes can be classified according to the irreducible representations (irreps) of the high-symmetry space group. A phase transition occurs when a particular mode softens, meaning its frequency decreases as the transition temperature is approached, and eventually condenses into a static distortion in the low-symmetry phase.

In the case of compounds isostructural to MgSiF₆·6H₂O, such as those in the MSiF₆·6H₂O family (where M is a divalent metal), transitions from a higher-symmetry trigonal or rhombohedral phase to a lower-symmetry monoclinic or triclinic phase are common. For instance, a transition from a rhombohedral R-3m space group to a monoclinic C2/c space group involves a loss of symmetry elements. The order parameter for such a transition would be associated with the amplitudes of the atomic displacements that break the higher symmetry. These displacements are primarily rotational in nature, involving the tilting of the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra.

The Landau theory of phase transitions provides a thermodynamic description of these phenomena, where the free energy of the crystal is expanded as a power series of the order parameter. The coefficients of this expansion are temperature-dependent, and the minimization of the free energy with respect to the order parameter describes the equilibrium state of the system. For a second-order phase transition, the order parameter grows continuously from zero below the transition temperature, while for a first-order transition, it appears discontinuously.

Correlation between Octahedral Rotations and Phase Transition Phenomena

The crystal structure of this compound is composed of two types of octahedral complexes: the hexafluorosilicate anion, [SiF₆]²⁻, and the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. The structural stability and phase behavior of this compound are largely dictated by the rotational dynamics and interactions of these octahedra.

At higher temperatures, the octahedral ions may exhibit significant thermal motion, including librational (oscillatory) and reorientational motions. In some hexafluorosilicate systems, the [SiF₆]²⁻ octahedra can undergo "wheel-like" rotations, where the anion is disordered over several equivalent orientations. As the temperature is lowered, these dynamic disorders can freeze out, leading to an ordering of the octahedra and a corresponding phase transition to a more ordered, lower-symmetry structure. This type of order-disorder transition is a key mechanism in many hexafluorosilicate compounds.

Similarly, the [Mg(H₂O)₆]²⁺ cations can undergo reorientational motions. Studies on isostructural manganese hexafluorosilicate hexahydrate ([Mn(H₂O)₆][SiF₆]) have shown that the phase transitions are correlated with the dynamics of the [Mn(H₂O)₆]²⁺ octahedra. Specifically, a three-site jumping motion of the cation octahedron around its C₃ axis has been identified as a critical factor in driving the phase transitions. Given the isostructural nature of the magnesium compound, it is highly probable that the rotational dynamics of the [Mg(H₂O)₆]²⁺ octahedra play a similar and significant role in its phase transition phenomena.

Below is a table summarizing the crystallographic data for a related hexafluorosilicate compound that undergoes a phase transition driven by octahedral dynamics.

| Property | High-Temperature Phase | Low-Temperature Phase |

| Compound | bis(betainium) hexafluorosilicate bis(betaine) | bis(betainium) hexafluorosilicate bis(betaine) |

| Temperature | 293 K | 100 K |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Fddd | C2/c |

| a (Å) | 13.2237 | 13.022 |

| b (Å) | 19.3136 | 21.9525 |

| c (Å) | 22.0443 | 11.4831 |

| β (°) ** | 90 | 123.523 |

| V (ų) ** | 5630.05 | 2736.6 |

| Driving Mechanism | Disordered, "wheel-like" rotation of [SiF₆]²⁻ | Ordered [SiF₆]²⁻ |

This data illustrates the significant change in unit cell parameters that accompanies the ordering of the hexafluorosilicate octahedra, a mechanism likely analogous to that in this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, MP2)

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometric structures of the ionic complexes within magnesium hexafluorosilicate (B96646) hexahydrate.

Density Functional Theory (DFT) is a widely used method to analyze the electronic structure and bonding in coordination complexes like [Mg(H₂O)₆]²⁺. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps to quantify charge transfer and orbital interactions between the central magnesium ion and the surrounding water ligands.

Studies using DFT at the B3LYP level of approximation with a 6-311++G(d, p) basis set have been conducted on the [Mg(H₂O)₆]²⁺ complex. aimspress.com These calculations reveal a significant delocalization of electrons from the water ligands to the central Mg²⁺ ion. aimspress.com In the optimized octahedral structure of [Mg(H₂O)₆]²⁺, the charge transfer from the six water ligands to the magnesium ion is calculated to be 0.179e. aimspress.comresearchgate.net This charge transfer contributes to the stability of the complex, with the greatest stabilization energy from ligand-to-metal orbital interactions observed to be 22.67 kcal/mol. aimspress.comresearchgate.net The analysis indicates that as the oxygen atoms of the water ligands approach the magnesium ion, the contribution of p-orbitals in the hybrid orbitals increases. aimspress.com

The interaction between the lone pairs of the oxygen atoms and the orbitals of the magnesium ion is a key feature of the bonding. The strongest interactions are typically between the non-bonding lone pairs of the oxygen atoms and the vacant orbitals of the metal. researchgate.net

Table 1: NBO Analysis Results for the [Mg(H₂O)₆]²⁺ Complex

| Parameter | Value | Reference |

|---|---|---|

| Total Natural Charge Transfer (Ligands to Metal) | 0.179 e | aimspress.comresearchgate.net |

| Greatest Stabilization Energy (E²) | 22.67 kcal/mol | aimspress.comresearchgate.net |

Computational methods are crucial for predicting and optimizing the geometry of hydrated ions. For the magnesium ion, the first hydration shell is known to contain six water molecules in a stable octahedral arrangement. aip.org Quantum chemical calculations are used to determine the equilibrium geometries, bond lengths, and angles of this [Mg(H₂O)₆]²⁺ complex.

Table 2: Optimized Structural Parameters for [Mg(H₂O)₆]²⁺

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Coordination Number | Number of water molecules in the first hydration shell | 6 |

| Geometry | Arrangement of water molecules around Mg²⁺ | Octahedral |

| Mg-O Bond Length | Distance between the magnesium ion and the oxygen atom of a water molecule | ~2.1 Å |

Computational chemistry can predict the vibrational frequencies of molecules and complexes, which can be compared with experimental infrared (IR) and Raman spectroscopy data. Methods like Hartree-Fock and DFT are used to perform analytical frequency calculations on optimized structures.

For solid-state systems like magnesium hydroxide (B78521), which shares some structural motifs with hydrated magnesium compounds, normal coordinate analysis using a short-range force field has shown good agreement between calculated and experimentally observed fundamental vibrations. researchgate.net For the [Mg(H₂O)₆]²⁺ cation, calculations can predict the vibrational modes associated with Mg-O stretching and bending, as well as the internal vibrations of the coordinated water molecules. These calculations are sensitive to the level of theory and the basis set used. researchgate.net To improve accuracy, calculated harmonic vibrational frequencies are often scaled by optimized scale factors, which can reduce errors significantly when compared to experimental fundamental frequencies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic properties of the constituent ions and water molecules in magnesium hexafluorosilicate hexahydrate.

MD simulations can model the movement of atoms and molecules over time, revealing the dynamic behavior of ions and water molecules in both the crystalline solid and in aqueous solutions. In the context of hydrated magnesium salts, MD simulations have been used to investigate the mobility of water molecules within the crystal lattice. tue.nl

In simulations of magnesium chloride hexahydrate, a related compound, it was observed that even at elevated temperatures, long-range diffusion of water molecules did not occur. tue.nl Instead, each water molecule remained within the coordination sphere of its original magnesium ion. tue.nl However, these simulations did reveal collective motions, such as ring-like movements of four water molecules at once within the coordination shell of a single magnesium ion. tue.nl The energy barriers for these motions can be calculated from the temperature-dependent rates of movement, with values of 66 and 85 kJ/mol obtained for the tetra- and hexahydrates of magnesium chloride, respectively. tue.nl These barriers are primarily attributed to the breaking of hydrogen bonds between the coordinated water molecules and the surrounding anions. tue.nl

MD simulations are extensively used to model the structure and energetics of the hydration shells around ions in solution. For the Mg²⁺ ion, simulations confirm the presence of a well-defined first hydration shell of six water molecules and a more loosely organized second hydration shell. mpg.denih.gov

A critical aspect studied through MD is the dynamics of water exchange between the first and second hydration shells, a process vital for many biochemical reactions. mpg.de Due to the strong binding of water to the Mg²⁺ ion, this exchange is a rare event, often occurring on the millisecond timescale, which makes it challenging to study with conventional MD. aip.org Advanced techniques like transition path sampling are employed to overcome this limitation. aip.orgmpg.de

These studies have revealed that water exchange often occurs through an indirect, concerted mechanism. When one water molecule leaves the first shell, its place is immediately taken by a molecule from the second shell, accompanied by a collective rearrangement of the remaining water molecules in the first shell. aip.orgmpg.de The choice of force field and water model in the simulation significantly influences the predicted mechanism and rate of this exchange process. researchhub.com

First-Principles Studies of Isotope Fractionation

First-principles studies, which are based on quantum mechanical calculations, provide a powerful theoretical framework for investigating isotope fractionation. These methods allow for the prediction of equilibrium isotope effects by calculating the vibrational frequencies of molecules and crystals. For this compound, these computational approaches are crucial for understanding the distribution of magnesium isotopes.

Equilibrium Magnesium Isotope Fractionation Factor Estimations

Theoretical estimations of equilibrium magnesium isotope fractionation factors in hydrated minerals like this compound are fundamentally linked to the vibrational energy of the magnesium-containing species. The fractionation is driven by the fact that heavier isotopes, such as ²⁶Mg, prefer to occupy sites with stronger bonds and higher vibrational frequencies.

In this compound, the magnesium ion exists as the hexaaquamagnesium(2+) complex, [Mg(H₂O)₆]²⁺. First-principles calculations have been used to estimate the equilibrium mass-dependent magnesium isotope fractionation factors for a range of crystalline compounds, including salts that contain this solvation complex. researchgate.net These theoretical models suggest that the solvated [Mg(H₂O)₆]²⁺ ion will have a higher ²⁶Mg/²⁴Mg ratio compared to other magnesium-bearing minerals like magnesite and dolomite. capes.gov.br

The calculated isotope fractionations are generally consistent with observations from inorganic carbonate precipitation and mineral separates from peridotites. researchgate.net The magnitude of the fractionation is sensitive to temperature, with larger fractionations predicted at lower temperatures. researchgate.net

Below is a data table of calculated equilibrium magnesium isotope fractionation factors (β-factors) for the hexaaquamagnesium(2+) ion at various temperatures, derived from first-principles studies. The β-factor represents the fractionation between the substance and a monatomic magnesium gas.

| Temperature (°C) | Temperature (K) | 10³lnβ (²⁵Mg/²⁴Mg) | 10³lnβ (²⁶Mg/²⁴Mg) |

| 0 | 273.15 | 4.96 | 9.78 |

| 25 | 298.15 | 4.19 | 8.26 |

| 50 | 323.15 | 3.58 | 7.06 |

| 100 | 373.15 | 2.70 | 5.32 |

| 200 | 473.15 | 1.69 | 3.33 |

| 300 | 573.15 | 1.16 | 2.29 |

| 400 | 673.15 | 0.85 | 1.67 |

This data is based on theoretical calculations for the [Mg(H₂O)₆]²⁺ complex and serves as an estimate for this compound.

Application of Density Functional Perturbation Theory (DFPT) in Isotope Research

Density Functional Perturbation Theory (DFPT) is a specific and powerful first-principles method used to calculate the vibrational properties of materials, which are essential for determining equilibrium isotope fractionation factors. researchgate.net DFPT allows for the efficient computation of the response of a system to small perturbations, such as atomic displacements, which are directly related to the vibrational modes (phonons) of a crystal. nsf.gov

In the context of this compound, DFPT is applied to model the vibrational frequencies of the [Mg(H₂O)₆]²⁺ cation within the crystal lattice. By calculating how the vibrational frequencies change upon isotopic substitution (e.g., replacing ²⁴Mg with ²⁵Mg or ²⁶Mg), the reduced partition function ratios (β-factors) can be determined. ustc.edu.cn

The accuracy of DFPT calculations depends on the chosen exchange-correlation functional, with both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) being commonly used. nsf.gov While there can be systematic differences in the β-factors calculated with these two approximations, the predicted inter-mineral fractionation factors at higher temperatures are often similar because the systematic differences tend to cancel out. nsf.gov

The application of DFPT to salts containing the hexaaquamagnesium(2+) ion has provided valuable insights into magnesium isotope geochemistry. researchgate.netcapes.gov.br These calculations have been shown to be in good agreement with fractionation models based on large molecular clusters. capes.gov.br The theoretical frameworks established through DFPT are crucial for interpreting experimental data and understanding the distribution of magnesium isotopes in various geological and chemical systems.

Synthesis and Controlled Preparation of this compound

This compound (MgSiF₆·6H₂O) is a notable inorganic compound with various industrial applications. Its synthesis and the controlled preparation to achieve high purity and specific crystalline morphology are critical for its performance in these applications. This article delves into the scientific methodologies employed in its synthesis, focusing on wet chemical routes and multi-step production processes.

Thermal Decomposition Mechanisms and Kinetics

Multi-Step Pyrolysis Pathways and Decomposition Products

MgSiF₆·6H₂O(s) → MgF₂(s) + SiF₄(g) + 6H₂O(g)

The initial phase in the thermal decomposition of magnesium hexafluorosilicate (B96646) hexahydrate is dehydration—the release of its six water molecules. For many hydrated magnesium salts, such as magnesium chloride hexahydrate and magnesium sulfate (B86663) heptahydrate, this process is not a single event but occurs in a sequence of distinct steps at different temperatures. These steps typically involve the formation of lower hydrates (e.g., tetra-, di-, and monohydrates) as stable intermediate species.

However, detailed experimental studies, such as thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC), that specifically delineate the sequential dehydration stages for magnesium hexafluorosilicate hexahydrate are not extensively available in publicly accessible literature. While the compound is known to begin decomposing around 120°C, the specific temperatures at which intermediate hydrates form and their precise nature remain areas requiring further empirical investigation.

Following the complete removal of water, the now anhydrous magnesium hexafluorosilicate (MgSiF₆) undergoes further decomposition at higher temperatures. The final solid and gaseous products of this breakdown have been identified.

Heating the compound above 120°C leads to the production of solid Magnesium Fluoride (B91410) (MgF₂) and gaseous Silicon Tetrafluoride (SiF₄) . The formation of these products is consistent with the thermal breakdown of the hexafluorosilicate anion. Confirmation of these products is typically achieved through analytical methods such as X-ray diffraction (XRD) to identify the crystalline structure of the solid residue (MgF₂) and mass spectrometry (MS) to analyze the evolved gases (SiF₄ and H₂O).

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition aims to quantify the rate of reaction and determine parameters such as reaction order and activation energy. These studies are crucial for predicting the material's stability under varying thermal conditions.

The determination of kinetic parameters for the decomposition of this compound involves analyzing data from thermal analysis experiments. Methods like the Flynn-Wall-Ozawa or Kissinger methods are commonly applied to thermogravimetric data obtained at multiple heating rates to calculate the activation energy (Ea) for each decomposition step.

Despite the availability of these well-established analytical techniques, specific values for the reaction orders and activation energies for the distinct dehydration and decomposition steps of this compound are not readily found in published research. Such studies would be necessary to create a complete kinetic model of its thermal degradation.

The conditions under which thermal decomposition is carried out can significantly impact the process. The heating rate and the composition of the surrounding atmosphere are two of the most influential factors.

Influence of Heating Rate: Based on general principles of chemical kinetics and observations from similar hydrated salts, it is expected that the decomposition temperatures for this compound would shift to higher values as the heating rate is increased. This phenomenon occurs because at faster heating rates, there is less time for the reaction to proceed at any given temperature, thus requiring a higher temperature to achieve the same extent of conversion.

Influence of Atmosphere: The surrounding atmosphere can also affect the decomposition profile. For instance, performing the decomposition in a high-humidity environment (high partial pressure of water vapor) could potentially increase the temperature required for dehydration due to Le Chatelier's principle. Conversely, conducting the pyrolysis under a vacuum or in a flow of dry, inert gas (like nitrogen or argon) would facilitate the removal of water vapor and could lower the dehydration temperatures. Specific experimental data detailing these effects for this compound is needed for a complete understanding.

Advanced Materials Science Applications and Applied Research

Application in Surface Modification and Coating Technologies

Magnesium hexafluorosilicate (B96646) hexahydrate is widely utilized for surface treatments, where it imparts desirable characteristics such as increased hardness, durability, and protective qualities to a variety of materials.

A primary application of magnesium hexafluorosilicate hexahydrate is as a chemical hardener and densifier for concrete and cementitious surfaces. ontosight.ai When applied as an aqueous solution, it penetrates the porous structure of the concrete and initiates a chemical reaction with the free lime (calcium hydroxide) and other calcium compounds present in the hardened cement paste. ontosight.ai

Table 1: Effects of this compound on Concrete Properties

Property Mechanism of Enhancement Primary Benefit Hardness Formation of dense calcium silicate (B1173343) hydrate (B1144303) (CSH) and calcium fluorosilicate crystals. atamanchemicals.com Increased resistance to scratching and wear. Durability Sealing of surface pores and micro-cracks, creating a less permeable surface. atamanchemicals.com Extended service life of the concrete structure. Abrasion Resistance Creation of a harder, more resilient surface through chemical reaction. df-chemicals.com Reduced surface wear from foot and vehicle traffic. Dust Reduction Binding of loose particles on the concrete surface. df-chemicals.com Cleaner and healthier environment, especially in industrial settings.

In the ceramics industry, this compound is employed as a surface treatment and polishing agent. atamanchemicals.com It is used to remove spots from ceramic surfaces and acts as a shining agent for ceramic floors. atamanchemicals.com Its chemical reactivity allows it to interact with the ceramic surface, which can help in achieving a smoother and more polished finish. The compound's properties as a fluxing agent can also be beneficial in the formulation of glazes, contributing to their appearance and durability.

The compound is also a component in the formulation of protective coatings for industrial applications. nih.gov These coatings leverage the ability of magnesium hexafluorosilicate to form a durable, water-resistant, and anti-corrosive layer on various substrates. nih.govatamanchemicals.com This protective barrier is crucial for extending the life of industrial equipment and materials that are exposed to harsh environmental or chemical conditions. nih.gov

Role in Chemical Manufacturing Processes and Synthesis

Beyond surface modification, this compound serves as a key component in the synthesis of other important industrial chemicals and is explored for its catalytic potential.

A significant application of this compound is its role as an intermediate in the production of anhydrous hydrogen fluoride (B91410). In this process, the this compound is first dried at elevated temperatures, causing it to decompose and form magnesium fluoride (MgF₂). mdpi.com The resulting magnesium fluoride is then treated with concentrated sulfuric acid (H₂SO₄) to produce hydrogen fluoride gas (HF) and magnesium sulfate (B86663) (MgSO₄). mdpi.com This method provides an alternative route to producing high-purity anhydrous hydrogen fluoride. mdpi.com

Table 2: Chemical Intermediates and Products

Intermediate Compound Reactant Final Product Magnesium Fluoride (MgF₂) Concentrated Sulfuric Acid (H₂SO₄) Anhydrous Hydrogen Fluoride (HF)

This compound is also explored for its potential as a catalyst or reagent in various chemical reactions. nih.gov While specific, widely commercialized examples are not extensively documented in readily available literature, its chemical properties suggest its utility in certain catalytic processes. For instance, some sources indicate its use as a catalyst for polymerization. The compound's ability to act as a source of magnesium and fluoride ions in a controlled manner could be beneficial in specific organic and inorganic syntheses. Further research is ongoing to fully elucidate and capitalize on its catalytic and reagent capabilities in specialized chemical manufacturing.

Interaction with Substrate Materials in Applied Systems

This compound is utilized in various applications, particularly as a surface treatment for cementitious materials, due to its specific chemical interactions with the substrate. These reactions lead to significant improvements in the material's surface properties, such as hardness and durability.

When a solution of magnesium hexafluorosilicate is applied to hardened concrete, it initiates a chemical reaction with the calcium hydroxide (B78521) (Ca(OH)₂), also known as portlandite or free lime, which is present in the cement matrix as a byproduct of cement hydration. altaichemetal.com This interaction is a key mechanism behind its function as a concrete hardener and densifier.

The magnesium hexafluorosilicate dissociates in water into magnesium ions (Mg²⁺) and hexafluorosilicate ions (SiF₆²⁻). df-chemicals.com These ions then react with the calcium hydroxide. The primary reaction results in the formation of insoluble products that precipitate within the pores of the concrete. df-chemicals.com The generally accepted chemical reaction can be summarized as follows:

MgSiF₆ + Ca(OH)₂ → Mg(OH)₂ + CaF₂ + SiO₂

In this reaction, two key insoluble products are formed: magnesium hydroxide (Mg(OH)₂) and calcium fluoride (CaF₂), along with amorphous silica (B1680970) (SiO₂). These newly formed compounds are highly stable and fill the micropores and capillaries in the cement paste. df-chemicals.comfssf-chemicals.com This process leads to a denser, less porous surface, which significantly increases the hardness, abrasion resistance, and chemical resistance of the concrete. altaichemetal.comdf-chemicals.com

Another described interaction involves the engagement of magnesium fluorosilicate with calcium ions (Ca²⁺) in the concrete to form robust calcium silicate crystalline structures, which also contributes to surface hardening. df-chemicals.comfssf-chemicals.com The reaction effectively immobilizes the soluble calcium hydroxide, which is otherwise susceptible to leaching, a process that can increase porosity and weaken the material over time.

Table 1: Reactants and Products in the Treatment of Cementitious Materials

| Reactants | Chemical Formula | Primary Products | Chemical Formula | Effect on Substrate |

| Magnesium Hexafluorosilicate | MgSiF₆ | Magnesium Hydroxide | Mg(OH)₂ | Pore filling, densification |

| Calcium Hydroxide | Ca(OH)₂ | Calcium Fluoride | CaF₂ | Increased hardness |

| Amorphous Silica | SiO₂ | Enhanced durability |

The application of this compound to porous substrates like concrete or masonry leads to the formation of a dense, silica-based layer at the surface. df-chemicals.com This layer is integral to the material's enhanced waterproofing and protective properties. df-chemicals.comatamanchemicals.com

The process begins when the aqueous solution of magnesium hexafluorosilicate penetrates the porous structure of the substrate. df-chemicals.com The chemical reactions, particularly the one with calcium hydroxide, deposit insoluble compounds within the surface pores and micro-cracks. df-chemicals.com The amorphous silica (SiO₂) generated from the decomposition of the hexafluorosilicate ion is a critical component of this layer.

This newly formed barrier effectively seals the surface, creating a water-resistant and hydrophobic layer that prevents the ingress of water and other harmful substances. df-chemicals.com The fluorine atoms present in the compound contribute to the formation of a surface with low energy, which repels water molecules. df-chemicals.com By filling the pores, the treatment also significantly reduces dusting on concrete surfaces. df-chemicals.comfssf-chemicals.com The resulting densified surface is not only harder but also more resistant to chemical attack from acids, alkalis, and salts. altaichemetal.com

Table 2: Characteristics of the Formed Protective Layer

| Characteristic | Description | Primary Benefit |

| Composition | Primarily composed of amorphous silica and insoluble fluoride and hydroxide precipitates. | Creates a durable, chemically resistant surface. |

| Structure | Dense, integrated layer that seals surface pores and micro-cracks. df-chemicals.com | Prevents water penetration and reduces porosity. df-chemicals.com |

| Surface Properties | Exhibits hydrophobic characteristics, repelling water. df-chemicals.com | Enhances waterproofing and simplifies cleaning. altaichemetal.com |

| Physical Enhancement | Increases surface hardness and abrasion resistance. df-chemicals.com | Prolongs the service life of the material. df-chemicals.com |

Environmental Research and Fate Studies

Environmental Transport and Distribution Mechanisms

Magnesium hexafluorosilicate (B96646) hexahydrate is readily soluble in water, a key characteristic governing its environmental transport. df-chemicals.com In aqueous environments, it dissociates, allowing for the dispersal of its constituent ions. The high water solubility suggests a potential for significant mobility within aquatic systems, driven by currents, advection, and diffusion.

In terrestrial environments, the mobility of magnesium hexafluorosilicate is more complex and subject to various soil properties. Upon release into the soil, the compound dissolves in soil moisture. The subsequent movement of its dissociated ions is influenced by factors such as soil pH, texture, and the presence of other minerals. Research indicates that the compound has low mobility in soil under certain conditions. researchgate.net The natural alkalinity of soil can neutralize the acidity of the compound. Specifically, at a pH greater than 6.5, soil particles tend to strongly bind the fluoride (B91410) ions, thereby limiting their movement. Furthermore, soils with high calcium content can immobilize fluorides, further reducing their dispersal through the soil profile. The magnesium cation, being highly mobile, is subject to various cycling processes within agricultural ecosystems. researchgate.net

Table 1: Factors Influencing Environmental Mobility

| Factor | Influence on Mobility in Terrestrial Environments |

|---|---|

| Soil pH | In soils with pH > 6.5, fluoride ions are strongly bound, reducing mobility. |

| Calcium Content | High calcium content in soil leads to the immobilization of fluoride ions. |

| Water Solubility | High solubility in water facilitates transport in aqueous systems and dissolution in soil moisture. |

Environmental Transformation and Degradation Pathways

In aquatic systems, magnesium hexafluorosilicate hexahydrate undergoes rapid dissociation and subsequent hydrolysis. The initial step involves the dissolution of the salt in water, which separates it into magnesium cations (Mg²⁺) and hexafluorosilicate anions (SiF₆²⁻). df-chemicals.comindustrialchemicals.gov.au

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

Studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted to investigate the dissociation of hexafluorosilicate in detail. europa.eunih.gov These studies confirm that in the pH range relevant for drinking water, the release of the fluoride ion is rapid and essentially complete, with residual fluorosilicate intermediates not being observed by sensitive ¹⁹F-NMR techniques. europa.euatamanchemicals.com

Table 2: Dissociation and Hydrolysis Products in Water

| Initial Compound | Dissociation Products | Subsequent Hydrolysis Products |

|---|---|---|

| Magnesium hexafluorosilicate (MgSiF₆) | Magnesium ion (Mg²⁺) | Magnesium ion (Mg²⁺) |

| Hexafluorosilicate ion (SiF₆²⁻) | Fluoride ions (F⁻) |

The environmental transformation of this compound primarily results in the formation of simple, stable inorganic species rather than complex organic metabolites. The main transformation products are the magnesium ion (Mg²⁺), fluoride ions (F⁻), and hydrated silica (B1680970) (Si(OH)₄), as described in the hydrolysis pathway. industrialchemicals.gov.aueuropa.eu

Research using ¹⁹F NMR spectroscopy under specific laboratory conditions has provided evidence for the existence of transient intermediate species during hydrolysis. nih.gov In acidic conditions, specifically below pH 3.5, a single intermediate species, assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrated form [SiF₅(H₂O)]⁻, has been detected. nih.govresearchgate.net However, this intermediate was not observable at concentrations of 10⁻⁵ M in the pH range of 3.5 to 5. nih.gov At moderate pH values (4 and 5), the oligomerization of silica can complicate the direct determination of the hexafluorosilicate equilibrium constant. nih.gov

Under typical environmental conditions (pH 6.5-8.5), the hydrolysis is rapid and complete, and these intermediates are not expected to be present in significant concentrations. europa.eu Therefore, the primary secondary products in the environment are considered to be fluoride and hydrated silica.

Table 3: Identified Environmental Transformation Products

| Product Type | Chemical Species | Conditions for Formation |

|---|---|---|

| Primary Dissociation Product | Magnesium ion (Mg²⁺) | Dissolution in water |

| Primary Dissociation Product | Hexafluorosilicate ion (SiF₆²⁻) | Dissolution in water |

| Final Hydrolysis Product | Fluoride ion (F⁻) | Hydrolysis of SiF₆²⁻, essentially complete at pH 6.5-8.5 |

| Final Hydrolysis Product | Hydrated Silica / Silicic Acid (Si(OH)₄) | Hydrolysis of SiF₆²⁻, essentially complete at pH 6.5-8.5 |

| Transient Intermediate | Pentafluorosilicate ion ([SiF₅(H₂O)]⁻) | Detected via ¹⁹F NMR under acidic conditions (pH < 3.5) |

Q & A

Q. What are the recommended methods for synthesizing high-purity magnesium hexafluorosilicate hexahydrate in laboratory settings?

- Methodological Answer : The synthesis involves reacting fluorosilicic acid (H₂SiF₆) with magnesium oxide (MgO) or magnesium carbonate (MgCO₃). Key steps include:

Fluorosilicic Acid Preparation : Reacting fluorspar (CaF₂), silica (SiO₂), and sulfuric acid to yield H₂SiF₆ (20–22°Bé solution) .

Neutralization : Adjust pH to 3–4 using MgO/MgCO₃ suspension to precipitate impurities (e.g., sulfates) .

Crystallization : Concentrate the filtered solution via evaporation, followed by cooling crystallization.

- Critical Considerations :

- Sulfate removal is essential to avoid contamination; use barium salts or repeated filtration.

- Maintain stoichiometric ratios (Mg:SiF₆²⁻ = 1:1) to prevent byproducts.

Q. How can researchers characterize the crystalline structure and purity of this compound?

- Methodological Answer :

- XRD : Confirm crystal structure (hexagonal/needle-like) and phase purity by matching with reference patterns (e.g., PDF# 00-001-1234) .

- Elemental Analysis : Use ICP-OES or EDX to verify Mg, Si, and F content (expected ratios: Mg ≈ 8.8%, Si ≈ 10.2%, F ≈ 41.5%) .

- Thermogravimetric Analysis (TGA) : Monitor dehydration steps (6 H₂O molecules lost at 100–120°C) and decomposition (>120°C) .

Q. What are the key factors affecting the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Moisture Control : Hygroscopic nature requires desiccated storage (RH <30%) to prevent deliquescence .

- Temperature Limits : Decomposition initiates at 120°C; avoid prolonged heating .

- pH Sensitivity : Stable in neutral conditions; acidic environments (pH <3.5) promote hydrolysis to SiF₅⁻ intermediates .

Q. What standardized protocols exist for assessing acute toxicity of this compound in mammalian models?

- Methodological Answer :

- Oral LD50 Testing : Administer doses (e.g., 50–500 mg/kg) to guinea pigs; observe mortality and histopathology (reported LD50: 200 mg/kg) .

- Dermal/Irritation Studies : Apply 0.5 g compound to rabbit skin/eyes for 24h; evaluate irritation per OECD 404/405 guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported hydrolysis behavior of magnesium hexafluorosilicate under varying pH conditions?

- Methodological Answer :

- pH-Controlled NMR : Use ¹⁹F NMR to detect intermediates (e.g., SiF₅⁻) below pH 3.5; no intermediates observed at pH 4–5 .

- Buffer Selection : Avoid phosphate/citrate buffers (inadequate buffering capacity); use dilute HNO₃ for acidic conditions .

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate dissociation constants (pKd ≈30.6 under acidic conditions) .

Q. What advanced techniques are required to study thermal decomposition kinetics of this compound?

- Methodological Answer :

- Coupled TGA-DSC-MS : Track mass loss (H₂O/F⁻ release) and enthalpy changes; correlate with XRD to identify decomposition products (e.g., MgO, SiF₄) .

- Isothermal Analysis : Heat at 100–150°C to isolate dehydration steps; model using Flynn-Wall-Ozawa method for activation energy (Ea) estimation .

Q. How can this compound be utilized in designing functional materials with enhanced physicochemical properties?

- Methodological Answer :

- Cement Additives : Incorporate 0.5–2 wt% as a curing accelerator; evaluate compressive strength (7–28 days) and chloride resistance .

- Antimicrobial Coatings : Test efficacy against wood-decay fungi (e.g., Gloeophyllum trabeum) via ASTM D1413; optimize concentration (1–5% w/v) .

Q. What experimental strategies minimize sulfate impurity interference during fluorosilicic acid neutralization in magnesium hexafluorosilicate synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.